Tocol

Description

Structure

3D Structure

Properties

IUPAC Name |

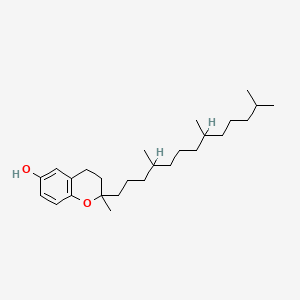

2-methyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H44O2/c1-20(2)9-6-10-21(3)11-7-12-22(4)13-8-17-26(5)18-16-23-19-24(27)14-15-25(23)28-26/h14-15,19-22,27H,6-13,16-18H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFUSDJMZWQVQSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)CCCC(C)CCCC1(CCC2=C(O1)C=CC(=C2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H44O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10871602 | |

| Record name | 2-Methyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydro-2H-1-benzopyran-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119-98-2 | |

| Record name | Tocol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tocol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydro-2H-1-benzopyran-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TOCOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2XEE7OB8X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Antioxidant Activity of Tocopherols and Tocotrienols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antioxidant properties of tocopherols and tocotrienols, the two subfamilies of vitamin E. It delves into their structural differences, mechanisms of action, comparative efficacy, and the experimental protocols used to evaluate their antioxidant capacity.

Introduction to Vitamin E: Tocopherols and Tocotrienols

Vitamin E is a family of eight fat-soluble compounds, divided into two classes: tocopherols and tocotrienols. Each class contains four isoforms (alpha, beta, gamma, and delta) that differ in the number and position of methyl groups on their chromanol ring.[1][2] While α-tocopherol is the most abundant form of vitamin E in the body and has been the most studied, emerging research indicates that tocotrienols possess unique and often more potent biological activities, particularly as antioxidants.[1][3] Both groups function as powerful antioxidants, protecting cell membranes from oxidative damage by scavenging free radicals.[1]

Chemical Structure: The Basis of Antioxidant Function

The antioxidant activity of all vitamin E isoforms stems from the hydroxyl group on the chromanol ring, which can donate a hydrogen atom to neutralize free radicals. The primary structural difference between the two classes lies in their hydrocarbon tail: tocopherols have a saturated phytyl tail, while tocotrienols have an unsaturated farnesyl tail with three double bonds.[1][4] This unsaturated tail gives tocotrienols greater mobility within cell membranes, which is believed to contribute to their superior antioxidant effects in certain environments.[5][6]

The α, β, γ, and δ isoforms are distinguished by the methylation pattern on the chromanol ring, which influences their specific antioxidant reactivity.[1]

Mechanisms of Antioxidant Activity

Vitamin E isoforms exert their antioxidant effects through two primary mechanisms: direct free radical scavenging and indirect modulation of cellular signaling pathways.

Direct Antioxidant Activity: Free Radical Scavenging

The principal antioxidant function of tocopherols and tocotrienols is as chain-breaking antioxidants that prevent the propagation of lipid peroxidation in cell membranes. The phenolic hydroxyl group on the chromanol ring donates a hydrogen atom to a lipid peroxyl radical (LOO•), neutralizing it and forming a lipid hydroperoxide (LOOH). This process halts the chain reaction of lipid peroxidation. The resulting vitamin E molecule becomes a relatively stable tocopheroxyl or tocotrienoxyl radical (TO•), which can be regenerated back to its active form by other antioxidants like vitamin C (Ascorbic Acid).

Indirect Antioxidant Activity: Nrf2 Signaling Pathway

Beyond direct scavenging, tocotrienols, in particular, are potent activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of cytoprotective and antioxidant genes.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by its repressor protein, Keap1. When cells are exposed to oxidative stress or inducers like tocotrienols, Keap1 undergoes a conformational change, releasing Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes. This binding initiates the transcription of numerous protective enzymes, including Heme Oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase-1 (NQO-1), Superoxide Dismutase (SOD), and Glutathione Peroxidase (GPx), thereby bolstering the cell's overall antioxidant defense system.[7]

Data Presentation: Comparative Antioxidant Activity

The antioxidant capacity of tocopherols and tocotrienols varies depending on the specific isoform and the assay used for evaluation. While reactivities can be similar in simple solutions, tocotrienols often exhibit superior activity in complex biological systems like liposomes and cell cultures.[5][6] This is frequently attributed to their better distribution in membranes and more effective interaction with lipid radicals.[1] The following tables summarize quantitative data from various studies.

Table 1: DPPH Radical Scavenging Activity (IC50)

| Compound | IC50 (µg/mL) | Reference |

| α-Tocopherol | 39.4 ± 0.2 | [3] |

| Tocotrienol-Rich Fraction (TRF) | 22.1 ± 0.01 | [3] |

| Quercetin (Reference) | 6.3 ± 0.3 | [3] |

| Vitamin C (Reference) | 11.6 ± 0.3 | [3] |

Note: A lower IC50 value indicates higher antioxidant activity.

Table 2: Relative Antioxidant Activity in Various Assays

| Vitamin E Isoform | DPPH Scavenging | Oxygen Radical Absorbance Capacity (ORAC) | Peroxyl Radical Scavenging | Ferric Reducing Power |

| α-Tocopherol | High | Moderate | Moderate | Highest |

| β-Tocopherol | Moderate | - | - | - |

| γ-Tocopherol | Moderate | High | - | High |

| δ-Tocopherol | Low | Highest | - | Moderate |

| α-Tocotrienol | High | Moderate | Low | High |

| β-Tocotrienol | Moderate | - | - | - |

| γ-Tocotrienol | Moderate | High | - | High |

| δ-Tocotrienol | Low | Highest | - | Moderate |

Source: Compiled from data in reference[8]. Activity is relative within each assay.

Experimental Protocols

Accurate assessment of antioxidant activity requires standardized and reproducible protocols. The following are detailed methodologies for key experiments used to evaluate lipophilic antioxidants like tocopherols and tocotrienols.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored by the decrease in absorbance at ~517 nm.[9]

-

Methodology:

-

Reagent Preparation:

-

Prepare a 0.1 mM DPPH stock solution by dissolving an appropriate amount of DPPH in a suitable solvent (e.g., methanol or ethanol). Store in the dark.[9]

-

-

Sample and Standard Preparation:

-

Dissolve tocopherol/tocotrienol samples and a reference standard (e.g., Trolox or Ascorbic Acid) in the same solvent to create a series of concentrations.[9]

-

-

Assay Procedure (96-well plate format):

-

Measurement and Calculation:

-

Measure the absorbance at 517 nm using a microplate reader.[10]

-

Calculate the percentage of radical scavenging activity (% Inhibition) using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals) by plotting % inhibition against sample concentration.[9]

-

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Assay

-

Principle: This assay involves the generation of the blue/green ABTS radical cation (ABTS•+). Antioxidants in the sample reduce the ABTS•+, causing a decolorization that is measured by the decrease in absorbance at ~734 nm. This method is applicable to both hydrophilic and lipophilic antioxidants.[11][12]

-

Methodology:

-

Reagent Preparation (ABTS•+ Solution):

-

Prepare a 7 mM ABTS stock solution in water.

-

React the ABTS stock solution with a 2.45 mM potassium persulfate solution (final concentration) and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation.[11]

-

Before use, dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol for lipophilic samples) to an absorbance of 0.70 (± 0.02) at 734 nm.[13]

-

-

Sample and Standard Preparation:

-

Prepare various concentrations of samples and a Trolox standard in the appropriate solvent.

-

-

Assay Procedure (96-well plate format):

-

Measurement and Calculation:

-

Measure the absorbance at 734 nm.[13]

-

Calculate the results and express them as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant capacity to the sample.

-

-

Oxygen Radical Absorbance Capacity (ORAC) Assay

-

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (e.g., fluorescein) from oxidative degradation by a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by the area under the fluorescence decay curve.

-

Methodology:

-

Reagent Preparation:

-

Prepare a working solution of the fluorescent probe (e.g., 1X Fluorescein Solution).

-

Prepare a Free Radical Initiator Solution (AAPH).

-

-

Sample and Standard Preparation:

-

Prepare a dilution series of the samples and a Trolox standard. For lipophilic samples, dissolve in acetone and then dilute in a 50% acetone solution.

-

-

Assay Procedure (96-well plate format):

-

Add 25 µL of diluted sample or standard to each well.

-

Add 150 µL of the Fluorescein Solution to each well and incubate for 30 minutes at 37°C.

-

Initiate the reaction by adding 25 µL of the AAPH solution to each well.

-

-

Measurement and Calculation:

-

Immediately begin reading the fluorescence kinetically (e.g., every 1-5 minutes for 60 minutes) with an excitation wavelength of ~480-485 nm and an emission wavelength of ~520 nm.

-

Calculate the Area Under the Curve (AUC) for each sample and standard.

-

Calculate the Net AUC by subtracting the blank's AUC.

-

Plot the Net AUC of the standards against their concentrations to create a standard curve. Determine the antioxidant capacity of the samples, expressed as Trolox Equivalents (TE).

-

-

Lipid Peroxidation Inhibition (TBARS) Assay

-

Principle: This assay quantifies lipid peroxidation by measuring malondialdehyde (MDA), a secondary degradation product. Under acidic conditions and high temperature, MDA reacts with thiobarbituric acid (TBA) to form a pink-colored MDA-TBA adduct, which is measured colorimetrically at ~532 nm.[14]

-

Methodology:

-

Induction of Lipid Peroxidation (if applicable):

-

In an in vitro system (e.g., tissue homogenate, liposomes), induce lipid peroxidation using an initiator like Fe²⁺/ascorbate. Incubate with and without the antioxidant (tocopherol/tocotrienol).

-

-

Sample Preparation:

-

For biological samples (plasma, tissue lysate), precipitate proteins using an acid like trichloroacetic acid (TCA) to prevent interference. Centrifuge and collect the supernatant.[15]

-

-

Assay Procedure:

-

Measurement and Calculation:

-

Centrifuge to pellet any precipitate.

-

Measure the absorbance of the supernatant at 532 nm.

-

Quantify the MDA concentration using a standard curve prepared with an MDA standard (e.g., 1,1,3,3-tetramethoxypropane). Results are typically expressed as nmol of MDA per mg of protein or per mL of sample.[16]

-

-

References

- 1. Tocopherols and Tocotrienols—Bioactive Dietary Compounds; What Is Certain, What Is Doubt? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ifrj.upm.edu.my [ifrj.upm.edu.my]

- 4. researchgate.net [researchgate.net]

- 5. Comparative study on the action of tocopherols and tocotrienols as antioxidant: chemical and physical effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. dovepress.com [dovepress.com]

- 8. In vitro antioxidant activity of tocopherols and tocotrienols and comparison of vitamin E concentration and lipophilic antioxidant capacity in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. acmeresearchlabs.in [acmeresearchlabs.in]

- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 11. m.youtube.com [m.youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. youtube.com [youtube.com]

- 14. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]

- 16. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]

Tocol derivatives and their therapeutic potential

An In-depth Technical Guide to Tocol Derivatives and Their Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitamin E, a crucial lipid-soluble antioxidant, comprises a family of eight naturally occurring compounds divided into two subgroups: tocopherols and tocotrienols. While alpha-tocopherol has been the subject of extensive research for decades, the therapeutic potential of other isoforms, particularly tocotrienols, is now gaining significant attention.[1][2] These this compound derivatives exhibit a range of biological activities beyond simple antioxidant effects, including anticancer, neuroprotective, and anti-inflammatory properties.[3][4][5] This technical guide provides a comprehensive overview of the core therapeutic applications of this compound derivatives, details the molecular mechanisms and signaling pathways they modulate, presents quantitative data from key studies, and offers detailed protocols for relevant experimental assays.

Introduction to this compound Derivatives

Tocols are characterized by a chromanol ring and a phytyl tail. The primary structural difference between the two subgroups lies in this side chain: tocopherols possess a saturated phytyl tail, whereas tocotrienols have an unsaturated isoprenoid side chain.[2] Each subgroup contains four isoforms (alpha, beta, gamma, and delta) which differ in the number and position of methyl groups on the chromanol ring. These subtle structural variations significantly influence their biological activity.[6] While alpha-tocopherol is the most abundant form of Vitamin E in the body, studies suggest that tocotrienols, particularly the gamma and delta isoforms, possess superior anticancer and neuroprotective properties.[1][3]

Therapeutic Potential of this compound Derivatives

Anticancer Activity

Tocotrienols have emerged as potent anticancer agents, demonstrating efficacy against a wide range of malignancies, including breast, prostate, lung, liver, and pancreatic cancers.[3][7] Their mechanisms of action are pleiotropic, targeting multiple cancer hallmarks.

-

Induction of Apoptosis: Tocotrienols are potent inducers of apoptosis, or programmed cell death, in cancer cells.[3][7] Gamma-tocotrienol (γ-T3), for example, has been shown to induce apoptosis in human cervical cancer (HeLa) cells and prostate cancer cells.[8][9] This is often achieved through the mitochondrial pathway, involving the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to cytochrome c release and the activation of caspase cascades.[8]

-

Inhibition of Proliferation and Survival Pathways: this compound derivatives can suppress critical signaling pathways that drive cancer cell proliferation and survival. Several studies have shown that tocotrienols inhibit the NF-κB and STAT3 transcription factors, which regulate genes involved in inflammation, survival, and proliferation.[3][7] They also target other oncogenic cascades such as the PI3K/Akt and MAPK pathways.[7][10]

-

Anti-Angiogenesis and Anti-Metastasis: Tocotrienols can inhibit the formation of new blood vessels (angiogenesis) required for tumor growth by downregulating vascular endothelial growth factor (VEGF) and its receptor.[1][11] Furthermore, γ-T3 has been shown to suppress the invasive capabilities of human melanoma cells.[12]

Neuroprotective Effects

The antioxidant and anti-inflammatory properties of this compound derivatives make them promising agents for neuroprotection.[4][5]

-

Antioxidant Action: As potent lipid-soluble antioxidants, tocols protect neuronal membranes from oxidative damage caused by free radicals, a key factor in the pathogenesis of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[6][13]

-

Modulation of Signaling: Beyond scavenging radicals, tocotrienols have been shown to protect neurons by modulating specific signaling pathways. For instance, alpha-tocotrienol can inhibit glutamate-induced neurodegeneration.[14] Tocopherols have also been shown to attenuate oxidative stress in bone marrow-derived mesenchymal stem cells by inhibiting ferroptosis through the PI3K/AKT/mTOR pathway.[15] Recent reviews highlight that tocotrienols are emerging as promising neuroprotective agents that support brain cells and cognitive functions.[4][5]

Role in Drug Delivery

The physicochemical properties of tocols make them attractive vehicles for drug delivery. Their biocompatibility and ability to solubilize both poorly soluble and water-soluble drugs have led to increasing interest in their pharmaceutical applications.[16][17][18] this compound-modified polymers, such as tocopherol succinate glycol chitosan (GC-TOS), can self-assemble into micelles that enhance the solubility and permeability of poorly soluble drugs.[16][19]

Key Signaling Pathways Modulated by this compound Derivatives

This compound derivatives exert their therapeutic effects by modulating a complex network of intracellular signaling pathways.

Apoptosis Induction Pathways

Tocotrienols, particularly γ-T3, trigger apoptosis through several interconnected mechanisms, including the intrinsic (mitochondrial) pathway and endoplasmic reticulum (ER) stress.[8][10]

Caption: γ-Tocotrienol induced apoptosis via the mitochondrial pathway.[8]

Pro-Survival Pathway Inhibition (NF-κB)

Gamma-tocotrienol is a potent inhibitor of the NF-κB signaling pathway, a key regulator of inflammation and cell survival that is often constitutively active in cancer cells.[2] It can block the activation of IκBα kinase (IKK), preventing the degradation of IκBα and subsequent nuclear translocation of the active p65 subunit of NF-κB.[2]

Caption: Inhibition of the NF-κB pro-survival pathway by γ-Tocotrienol.[2]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on this compound derivatives.

Table 1: Anticancer Activity of γ-Tocotrienol

| Cell Line | Cancer Type | Parameter | Value | Reference |

|---|---|---|---|---|

| HeLa | Cervical Cancer | IC50 (24h) | 46.90 ± 3.50 µM | [8] |

| PC-3 | Prostate Cancer | Cell Viability Reduction (20 µM, 48h) | ~80-90% | [9] |

| LNCaP | Prostate Cancer | Cell Viability Reduction (20 µM, 48h) | ~80-90% | [9] |

| LNCaP Xenograft | Prostate Cancer | Tumor Growth Inhibition (in vivo) | 53% |[9] |

Table 2: Modulation of Cellular Signaling by α-Tocopherol

| Cell Type | Stimulant | Parameter | Value | Reference |

|---|---|---|---|---|

| PBMCs | α-Tocopherol (500 µg/ml) | cAMP Level | 180.82 ± 21.66 pmol/mg protein | [20] |

| PBMCs | None (Basal) | cAMP Level | 10.06 ± 2.47 pmol/mg protein |[20] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key assays used in this compound derivative research.

Cell Viability - MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[21] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[21][22]

Caption: Standard workflow for an MTT cell viability assay.[21][22]

Prothis compound Steps:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 3,000-5,000 cells per well and incubate for 24 hours to allow for cell attachment.[22]

-

Treatment: Treat cells with various concentrations of the this compound derivative and appropriate controls (e.g., vehicle control, untreated cells).

-

Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[21]

-

Solubilization: Carefully aspirate the media and add a solubilizing agent, such as DMSO or acidified isopropanol, to dissolve the purple formazan crystals.[21]

-

Measurement: Gently shake the plate for 10-15 minutes and measure the absorbance using a microplate spectrophotometer.[21]

-

Calculation: Cell viability is calculated as the ratio of the mean absorbance of treated cells to the mean absorbance of control cells, multiplied by 100.[21]

Apoptosis Detection - Western Blotting

Western blotting is used to detect and quantify specific apoptosis-related proteins, such as caspases and members of the Bcl-2 family.[23] The detection of cleaved (activated) forms of proteins like caspase-3 and PARP is a hallmark of apoptosis.[23]

Caption: General experimental workflow for Western Blotting.[24]

Prothis compound Steps:

-

Sample Preparation: Harvest treated and control cells and lyse them in a suitable buffer (e.g., RIPA buffer) to extract total proteins.[25][26]

-

Protein Quantification: Determine the protein concentration of each lysate using a method like the BCA protein assay to ensure equal loading.[25]

-

SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto an SDS-polyacrylamide gel to separate the proteins based on molecular weight.[24][25]

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[25]

-

Blocking: Incubate the membrane in a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour to prevent non-specific antibody binding.[24]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Bax, anti-Bcl-2, anti-cleaved-caspase-3) overnight at 4°C.[25]

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.[25]

-

Detection: Add a chemiluminescent substrate (e.g., ECL) to the membrane and capture the signal using an imaging system.[25] The intensity of the bands corresponds to the amount of target protein.

Antioxidant Capacity - DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.[27] The stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical has a deep violet color, which is reduced to a pale yellow in the presence of an antioxidant.[28]

Prothis compound Steps:

-

Reagent Preparation: Prepare a methanolic solution of DPPH (e.g., 0.1 mM). The absorbance of this solution should be adjusted to approximately 1.0 at its maximum wavelength (~517 nm).[27]

-

Sample Preparation: Prepare various concentrations of the this compound derivative in methanol.

-

Reaction: Add a small volume of the sample solution (e.g., 0.5 mL) to the DPPH solution (e.g., 3 mL).[27]

-

Incubation: Mix and incubate the reaction in the dark at room temperature for 30 minutes.[27]

-

Measurement: Measure the absorbance of the remaining DPPH at ~517 nm. A decrease in absorbance indicates radical scavenging activity.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100.

Lipid Peroxidation - MDA Assay

Lipid peroxidation is a marker of oxidative stress. This assay quantifies malondialdehyde (MDA), a major end-product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored product.[29]

Prothis compound Steps:

-

Homogenate Preparation: Homogenize tissue samples or cell lysates in ice-cold buffer.[30]

-

Reaction: Mix the homogenate with a solution containing thiobarbituric acid (TBA) and an acid (e.g., trichloroacetic acid, TCA).

-

Incubation: Heat the mixture at a high temperature (e.g., 95°C) for a set time (e.g., 60 minutes) to allow the MDA-TBA adduct to form.

-

Centrifugation: Cool the samples and centrifuge to pellet any precipitate.

-

Measurement: Measure the absorbance of the supernatant at ~532 nm. The concentration of MDA can be determined by comparing the absorbance to a standard curve prepared with known concentrations of MDA.

Conclusion and Future Directions

This compound derivatives, particularly tocotrienols, represent a class of compounds with significant therapeutic potential across multiple disease areas. Their ability to modulate critical signaling pathways related to cell survival, apoptosis, inflammation, and oxidative stress makes them compelling candidates for drug development. While preclinical data are robust, more extensive clinical trials are needed to fully elucidate their efficacy and safety in humans for treating conditions like cancer and neurodegenerative disorders.[3][4][31] Future research should also focus on optimizing drug delivery systems to improve the bioavailability of these lipophilic compounds, thereby maximizing their therapeutic impact.[32]

References

- 1. academic.oup.com [academic.oup.com]

- 2. Gamma-tocotrienol inhibits nuclear factor-kappaB signaling pathway through inhibition of receptor-interacting protein and TAK1 leading to suppression of antiapoptotic gene products and potentiation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular Mechanisms of Action of Tocotrienols in Cancer: Recent Trends and Advancements - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vitamin E tocotrienols ‘emerging as promising neuroprotective agents’ [nutraingredients.com]

- 5. nutritionaloutlook.com [nutritionaloutlook.com]

- 6. Vitamin E and Its Molecular Effects in Experimental Models of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tocotrienols Modulate a Life or Death Decision in Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. γ-Tocotrienol Inhibits Proliferation and Induces Apoptosis via the Mitochondrial Pathway in Human Cervical Cancer HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Gamma-tocotrienol induces apoptosis and autophagy in prostate cancer cells by increasing intracellular dihydrosphingosine and dihydroceramide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular Mechanism of Tocotrienol-Mediated Anticancer Properties: A Systematic Review of the Involvement of Endoplasmic Reticulum Stress and Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Evidence of gamma-tocotrienol as an apoptosis-inducing, invasion-suppressing, and chemotherapy drug-sensitizing agent in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Alpha-tocopherol: roles in prevention and therapy of human disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Enjoy Carefully: The Multifaceted Role of Vitamin E in Neuro-Nutrition [mdpi.com]

- 15. Frontiers | Tocopherol attenuates the oxidative stress of BMSCs by inhibiting ferroptosis through the PI3k/AKT/mTOR pathway [frontiersin.org]

- 16. This compound modified glycol chitosan for the oral delivery of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Advances in the use of tocols as drug delivery vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. neurology.org [neurology.org]

- 21. youtube.com [youtube.com]

- 22. m.youtube.com [m.youtube.com]

- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 24. pubcompare.ai [pubcompare.ai]

- 25. Western Blot Analysis of Apoptosis-Related Proteins [bio-prothis compound.org]

- 26. Detection of apoptosis-related proteins by western blot [bio-prothis compound.org]

- 27. mdpi.com [mdpi.com]

- 28. researchgate.net [researchgate.net]

- 29. m.youtube.com [m.youtube.com]

- 30. wjgnet.com [wjgnet.com]

- 31. youtube.com [youtube.com]

- 32. m.youtube.com [m.youtube.com]

The Unseen Powerhouses: A Technical Guide to the Natural Sources and Distribution of Tocols

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of tocols, a group of lipid-soluble compounds collectively known as vitamin E, crucial for their antioxidant properties and diverse roles in cellular signaling. This document details their natural origins, the distribution of their various isoforms, methodologies for their analysis, and their involvement in key biological pathways.

Natural Sources and Distribution of Tocols

Tocols are synthesized exclusively by photosynthetic organisms, making plants the primary source of these essential micronutrients for animals and humans. They exist in two main forms, tocopherols and tocotrienols, each comprising four isomers: alpha (α), beta (β), gamma (γ), and delta (δ). While structurally similar, tocopherols possess a saturated phytyl tail, whereas tocotrienols have an unsaturated isoprenoid side chain, a difference that influences their biological activity.

The distribution of these eight vitamers varies significantly across different plant sources. Generally, tocopherols are more widespread, found in a variety of vegetable oils, nuts, seeds, and leafy green vegetables. Tocotrienols, on the other hand, are less common and are found in high concentrations in only a few specific sources.[1][2]

Vegetable Oils: Vegetable oils are among the richest sources of tocols, with the specific composition of isomers varying greatly. For instance, soybean and corn oils are particularly rich in γ-tocopherol, while safflower and sunflower oils are excellent sources of α-tocopherol.[3] Palm oil and rice bran oil are the most significant commercial sources of tocotrienols.[4][5][6]

Nuts and Seeds: Nuts and seeds are also potent sources of vitamin E. Almonds and sunflower seeds are notably high in α-tocopherol.[7] Conversely, walnuts, pecans, and sesame seeds contain higher concentrations of γ-tocopherol.[8]

Grains: Certain grains, such as barley, oats, and wheat germ, are good sources of tocotrienols.[4][5]

Quantitative Data on Tocol Distribution

The following tables summarize the concentrations of tocopherol and tocotrienol isomers in various natural sources. Values are presented as milligrams per 100 grams (mg/100g) of the edible portion. It is important to note that these values can vary depending on factors such as plant variety, growing conditions, and processing methods.

Table 1: Tocopherol and Tocotrienol Content in Selected Vegetable Oils (mg/100g)

| Oil | α-Tocopherol | β-Tocopherol | γ-Tocopherol | δ-Tocopherol | α-Tocotrienol | β-Tocotrienol | γ-Tocotrienol | δ-Tocotrienol |

| Palm Oil | 25.6 | - | 32.5 | 12.2 | 13.3 | 2.9 | 32.5 | 5.0 |

| Rice Bran Oil | 32.1 | - | 38.9 | - | 21.0 | - | 38.9 | - |

| Soybean Oil | 10.1 | - | 59.3 | 26.6 | - | - | - | - |

| Sunflower Oil | 41.1 | - | 5.1 | - | - | - | - | - |

| Olive Oil | 14.4 | - | 0.5 | - | - | - | - | - |

| Corn Oil | 14.3 | - | 60.2 | 3.0 | - | - | - | - |

| Canola Oil | 17.5 | - | 27.6 | - | - | - | - | - |

| Wheat Germ Oil | 149.4 | 2.6 | 27.4 | - | 1.3 | 17.1 | - | - |

Data compiled from multiple sources. "-" indicates data not available or not typically present in significant amounts.

Table 2: Tocopherol and Tocotrienol Content in Selected Nuts and Seeds (mg/100g)

| Nut/Seed | α-Tocopherol | β-Tocopherol | γ-Tocopherol | δ-Tocopherol | α-Tocotrienol | β-Tocotrienol | γ-Tocotrienol | δ-Tocotrienol |

| Almonds | 26.2 | - | 0.6 | - | - | - | - | - |

| Sunflower Seeds | 35.1 | - | 1.3 | - | - | - | - | - |

| Hazelnuts | 15.0 | - | 0.3 | - | - | - | - | - |

| Peanuts | 8.3 | - | 5.9 | - | - | - | - | - |

| Walnuts | 0.7 | - | 21.0 | 1.4 | - | - | - | - |

| Pecans | 1.4 | - | 24.4 | 0.5 | - | - | - | - |

| Pistachios | 2.1 | - | 22.8 | 0.4 | - | - | - | - |

| Sesame Seeds | 0.3 | - | 28.0 | - | - | - | - | - |

Data compiled from multiple sources. "-" indicates data not available or not typically present in significant amounts.

Experimental Protocols for this compound Analysis

Accurate quantification of this compound isomers requires robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC) for this compound Analysis

Normal-phase HPLC is often preferred for its ability to separate the β and γ isomers of both tocopherols and tocotrienols.

Sample Preparation (Saponification and Extraction):

-

Saponification: To release tocols from the lipid matrix, a sample (e.g., 1-2g of oil or ground solid) is saponified by refluxing with an ethanolic potassium hydroxide solution (e.g., 60% KOH in ethanol) at 70-80°C for 30 minutes. An antioxidant such as pyrogallol or ascorbic acid is added to prevent oxidative degradation of the tocols.

-

Extraction: After cooling, the saponified mixture is extracted with a nonpolar solvent, typically hexane or a hexane/ethyl acetate mixture. The extraction is usually performed multiple times to ensure complete recovery.

-

Washing and Drying: The combined organic extracts are washed with water to remove the alkali and then dried over anhydrous sodium sulfate.

-

Solvent Evaporation and Reconstitution: The solvent is evaporated under a stream of nitrogen, and the residue is redissolved in the HPLC mobile phase for injection.

Chromatographic Conditions:

-

Column: A silica-based normal-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of hexane and a polar modifier like isopropanol, ethyl acetate, or dioxane is typical. A common composition is hexane:isopropanol (99:1, v/v).

-

Flow Rate: A flow rate of 1.0-1.5 mL/min is generally used.

-

Detection: Fluorescence detection is the preferred method due to its high sensitivity and selectivity for tocols. The excitation wavelength is typically set around 295 nm, and the emission wavelength is around 330 nm.

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Analysis

GC-MS offers high resolution and specificity for this compound analysis, often requiring derivatization to increase the volatility of the analytes.

Sample Preparation and Derivatization:

-

Extraction: Similar to HPLC, the tocols are first extracted from the sample matrix, often following saponification.

-

Derivatization: The extracted tocols are derivatized to form more volatile trimethylsilyl (TMS) ethers. This is achieved by reacting the extract with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) at 60-70°C for 30 minutes.

-

Injection: The derivatized sample is then injected into the GC-MS system.

GC-MS Conditions:

-

Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is typically used (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

-

Oven Temperature Program: A temperature gradient is employed to separate the different this compound isomers. A typical program might start at 200°C, hold for 1 minute, then ramp to 300°C at 10°C/min, and hold for 5 minutes.

-

Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) is used to enhance sensitivity and selectivity by monitoring characteristic ions for each TMS-derivatized this compound.

Signaling Pathways and Biological Activities

Tocols exert their biological effects through various mechanisms, most notably their antioxidant activity and their ability to modulate specific signaling pathways.

Antioxidant Signaling Pathway

The primary and most well-understood function of vitamin E is its role as a lipid-soluble antioxidant. It protects cell membranes from oxidative damage by scavenging lipid peroxyl radicals, thereby terminating the chain reaction of lipid peroxidation.

Caption: Vitamin E's antioxidant mechanism in preventing lipid peroxidation.

Tocotrienol-Mediated Regulation of HMG-CoA Reductase

Certain tocotrienols, particularly gamma- and delta-tocotrienol, have been shown to modulate cholesterol biosynthesis by downregulating the activity of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate pathway.[9] This mechanism is distinct from that of statin drugs.

Caption: Regulation of HMG-CoA reductase by tocotrienols.

Conclusion

Tocols are a diverse group of micronutrients with significant implications for human health. A thorough understanding of their natural sources, the distribution of their various forms, and their mechanisms of action is paramount for researchers and professionals in the fields of nutrition, medicine, and drug development. The methodologies and data presented in this guide provide a solid foundation for further investigation into the therapeutic potential of these powerful natural compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. aocs.org [aocs.org]

- 3. researchgate.net [researchgate.net]

- 4. Simultaneous determination of eight vitamin E isomers and α-tocopherol acetate in functional foods and nutritional supplements by gas chromatography – mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Gas chromatography-mass spectrometry analysis of vitamin E and its oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Low-density lipoprotein - Wikipedia [en.wikipedia.org]

The Architectonics of Cellular Control: A Technical Guide to Tocol-Mediated Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tocols, a class of lipid-soluble compounds encompassing tocopherols and tocotrienols, have long been recognized for their potent antioxidant properties. However, a growing body of evidence reveals their profound influence on intracellular signaling cascades, extending their biological relevance far beyond the simple scavenging of free radicals. This technical guide provides an in-depth exploration of the multifaceted roles of tocols in modulating key cellular signaling pathways. By delving into the molecular mechanisms, presenting quantitative data, and detailing experimental methodologies, this document serves as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of these fascinating molecules.

Tocols, particularly tocotrienols, have demonstrated significant anti-cancer, anti-inflammatory, and neuroprotective effects.[1] These activities are often attributed to their ability to modulate a variety of signaling pathways that are dysregulated in pathological conditions. This guide will systematically dissect the influence of different tocol isoforms on critical signaling networks, including Nuclear Factor-kappa B (NF-κB), Signal Transducer and Activator of Transcription 3 (STAT3), apoptosis, endoplasmic reticulum (ER) stress, and the Phosphoinositide 3-kinase (PI3K)/Akt pathway.

This compound Isoforms and Their Differential Effects

The vitamin E family is composed of eight distinct isoforms: α-, β-, γ-, and δ-tocopherol, and α-, β-, γ-, and δ-tocotrienol. While α-tocopherol is the most abundant and well-studied isoform, recent research has highlighted the superior bioactivity of tocotrienols in modulating cellular signaling.[2] Tocotrienols possess an unsaturated isoprenoid side chain that is believed to facilitate their cellular uptake and interaction with membrane-associated proteins.[2]

I. The NF-κB Signaling Pathway: A Central Hub for Inflammation and Cancer

The Nuclear Factor-kappa B (NF-κB) family of transcription factors plays a pivotal role in regulating inflammatory responses, cell survival, and proliferation.[3] Constitutive activation of the NF-κB pathway is a hallmark of many chronic inflammatory diseases and cancers.[3] Tocols, particularly γ- and δ-tocotrienol, have emerged as potent inhibitors of NF-κB activation.[1][3]

Molecular Mechanism of this compound-Mediated NF-κB Inhibition

Tocotrienols have been shown to suppress NF-κB activation through multiple mechanisms:

-

Inhibition of IκBα Phosphorylation and Degradation: In the canonical NF-κB pathway, the inhibitor of κBα (IκBα) sequesters NF-κB dimers in the cytoplasm. Upon stimulation by pro-inflammatory signals like TNF-α, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and activate the transcription of target genes. Tocotrienols have been shown to inhibit the phosphorylation and subsequent degradation of IκBα.[3]

-

Suppression of Upstream Kinases: Tocotrienols can also target upstream kinases in the NF-κB pathway. For instance, δ-tocotrienol has been found to inhibit the phosphorylation of transforming growth factor β-activated kinase 1 (TAK1), a key kinase that activates the IKK complex.[1]

-

Induction of Negative Regulators: δ-Tocotrienol has been demonstrated to increase the expression of A20 and cylindromatosis (CYLD), two deubiquitinating enzymes that act as negative regulators of the NF-κB pathway.[1]

Quantitative Data: this compound Effects on NF-κB Signaling

| This compound Isoform | Cell Line | Treatment Conditions | Effect on NF-κB Signaling | Reference |

| δ-Tocotrienol | RAW 264.7 macrophages | 20 µM for 16 hr, then 10 ng/mL TNF-α for 5 min | Inhibition of IκBα phosphorylation | [1] |

| γ-Tocotrienol | Human colon carcinoma HT-29 cells | 15, 30, 45, or 60 µM for 24, 48, 72, or 96 hours | Inhibition of NF-κB expression | [3] |

| δ-Tocotrienol | Human non-small cell lung cancer A549 and H1299 cells | 10, 20, or 30 μM for 72 hours | Inhibition of NF-κB activation | [3] |

| γ-Tocotrienol | Human hepatocellular carcinoma HepG2, Hep3B, C3A, SNU-387, and PLC/PRF5 cells | 5, 10, 25, or 50 µM for 1, 2, 4, or 6 hours | Suppression of NF-κB activation | [3] |

Experimental Protocols

This prothis compound is adapted for the analysis of NF-κB translocation to the nucleus.

Reagents:

-

Phosphate Buffered Saline (PBS), 10X, pH 7.2

-

Cytoplasmic Extract (CE) Buffer: 10 mM HEPES, 60 mM KCl, 1 mM EDTA, 0.075% (v/v) NP-40, 1 mM DTT, 1 mM PMSF, pH 7.6

-

CE Buffer without Detergent (NP-40)

-

Nuclear Extract (NE) Buffer: 20 mM Tris-HCl, 420 mM NaCl, 1.5 mM MgCl2, 0.2 mM EDTA, 1 mM PMSF, 25% (v/v) glycerol, pH 8.0

-

5 M NaCl Solution

-

Glycerol

Procedure:

-

Culture cells to approximately 80-90% confluency and treat with tocols as required.

-

Wash approximately 4 x 10⁷ cells gently with ice-cold 1X PBS.

-

Collect cells by centrifugation at 1000 rpm for 5 minutes.

-

Resuspend the cell pellet in 5 pellet volumes (approx. 100 µL) of CE Buffer with NP-40.

-

Incubate on ice for 3 minutes to lyse the cell membrane.

-

Centrifuge at 1000–1500 rpm for 4 minutes.

-

Carefully transfer the supernatant, which contains the cytoplasmic extract, to a new pre-chilled tube.

-

Wash the remaining nuclear pellet with 100 µL of CE Buffer without detergent, being careful not to disrupt the nuclei.

-

Centrifuge at 1000–1500 rpm for 4 minutes and discard the supernatant.

-

Add 1 pellet volume (approx. 50 µL) of NE Buffer to the nuclear pellet.

-

Adjust the salt concentration to 400 mM by adding approximately 35 µL of 5 M NaCl.

-

Add another pellet volume of NE Buffer.

-

Vortex to resuspend the pellet and incubate on ice for 10 minutes, with periodic vortexing.

-

Centrifuge both the cytoplasmic and nuclear extract tubes at maximum speed for 10 minutes to pellet any remaining debris.

-

Transfer the supernatants to clean, pre-chilled tubes.

-

Add glycerol to the cytoplasmic extract to a final concentration of 20%.

-

Store both extracts at -70°C.[3]

Procedure:

-

Quantify protein concentration of the nuclear and cytoplasmic extracts using a BCA protein assay.

-

Load 20–50 µg of protein per lane on an SDS-PAGE gel.

-

Separate proteins by electrophoresis.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p65, IκBα, phospho-IκBα, or a nuclear loading control (e.g., Lamin B1) and a cytoplasmic loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) reagent and a suitable imaging system.[1]

Signaling Pathway Diagram

Caption: this compound-mediated inhibition of the NF-κB signaling pathway.

II. The STAT3 Pathway: A Critical Regulator of Cell Proliferation and Survival

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is aberrantly activated in a wide range of human cancers.[2] Constitutive STAT3 signaling promotes tumor cell proliferation, survival, angiogenesis, and metastasis.[2] γ-Tocotrienol has been identified as a potent inhibitor of the STAT3 signaling pathway.[2]

Molecular Mechanism of this compound-Mediated STAT3 Inhibition

γ-Tocotrienol has been shown to inhibit STAT3 activation through the following mechanisms:

-

Inhibition of Upstream Kinases: STAT3 is activated by phosphorylation, primarily by Janus kinases (JAKs) and Src family kinases. γ-Tocotrienol has been shown to inhibit the constitutive activation of JAK1, JAK2, and c-Src.[2]

-

Induction of Protein-Tyrosine Phosphatase SHP-1: γ-Tocotrienol can induce the expression of SHP-1, a protein-tyrosine phosphatase that dephosphorylates and inactivates STAT3.[2]

Quantitative Data: this compound Effects on STAT3 Signaling

| This compound Isoform | Cell Line | Treatment Conditions | Effect on STAT3 Signaling | Reference |

| γ-Tocotrienol | U266 multiple myeloma cells | 25 µM for indicated time intervals | Suppression of STAT3-regulated antiapoptotic gene products (Bcl-2, Bcl-xL, survivin) and angiogenic gene product (VEGF) | [2] |

| γ-Tocotrienol | U266 multiple myeloma cells | Not specified | Inhibition of JAK and c-Src activation | [2] |

| γ-Tocotrienol | Human pancreatic tumor tissue (in vivo) | Not specified | Inhibition of STAT3 phosphorylation | [2] |

Experimental Protocols

Procedure:

-

Prepare whole-cell extracts from this compound-treated and untreated cells.

-

Quantify protein concentration using a BCA protein assay.

-

Resolve 40 µg of protein extract on a 10% SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-STAT3, total STAT3, phospho-JAK1/2, total JAK1/2, phospho-c-Src, total c-Src, SHP-1, cyclin D1, Bcl-2, Bcl-xL, survivin, VEGF, or β-actin overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize protein bands using an ECL reagent.[2]

Signaling Pathway Diagram

Caption: γ-Tocotrienol-mediated inhibition of the STAT3 signaling pathway.

III. Apoptosis: The Controlled Demolition of Cells

Apoptosis, or programmed cell death, is a crucial physiological process for tissue homeostasis. Dysregulation of apoptosis is a key factor in the development of cancer. Tocotrienols have been extensively shown to induce apoptosis in various cancer cell lines.

Molecular Mechanisms of this compound-Induced Apoptosis

Tocotrienols can trigger apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways:

-

Extrinsic Pathway: γ-Tocotrienol has been reported to upregulate the expression of death receptors 4 (DR4) and 5 (DR5). Ligation of these receptors by their ligand, TRAIL, leads to the activation of caspase-8, which in turn activates downstream executioner caspases like caspase-3.

-

Intrinsic Pathway: Tocotrienols can induce mitochondrial stress, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then forms a complex with Apaf-1 and pro-caspase-9, known as the apoptosome, which activates caspase-9 and subsequently caspase-3. Tocotrienols can also alter the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins, favoring apoptosis.

-

PARP Cleavage: A hallmark of apoptosis is the cleavage of poly(ADP-ribose) polymerase (PARP) by activated caspase-3. This event is consistently observed in tocotrienol-treated cancer cells.

Quantitative Data: this compound Effects on Apoptosis

| This compound Isoform | Cell Line | Treatment Conditions | Effect on Apoptosis | Reference |

| γ-Tocotrienol | MDA-MB-231 human breast cancer cells | IC50 of 5.8 µg/mL | Upregulation of pro-apoptotic proteins | [4] |

| δ-Tocotrienol | MDA-MB-231 human breast cancer cells | IC50 of 4.0 µg/mL | Upregulation of pro-apoptotic proteins | [4] |

| β-Tocotrienol | MDA-MB-231 human breast cancer cells | IC50 of 39.04 µM (24h), 30.98 µM (48h) | Induction of apoptosis | |

| γ-Tocotrienol | MCF-7 human breast cancer cells | IC50 of 30.48 µM (24h), 24.34 µM (48h) | Induction of apoptosis | |

| δ-Tocotrienol | DU145 and PC3 prostate cancer cells | 15 and 20 µg/mL for 24 hours | Increased levels of cleaved caspase-3 and cleaved PARP |

Experimental Protocols

Reagents:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

-

Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of tocols for the desired time period (e.g., 24, 48, 72 hours).

-

Add 10 µL of MTT reagent to each well.

-

Incubate the plate for 2 to 4 hours at 37°C, until a purple precipitate is visible.

-

Add 100 µL of solubilization solution to each well.

-

Incubate at room temperature in the dark for 2 hours, or until the formazan crystals are fully dissolved.

-

Measure the absorbance at 570 nm using a microplate reader.

Reagents:

-

Lysis Buffer

-

2X Reaction Buffer

-

DTT

-

Caspase-3 substrate (e.g., DEVD-AFC or Ac-DEVD-AMC)

Procedure:

-

Treat cells with tocols to induce apoptosis.

-

Collect approximately 2 x 10⁶ cells by centrifugation.

-

Lyse the cells with 50 µL of cold Lysis Buffer and incubate on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 1 minute and collect the supernatant (cell lysate).

-

In a 96-well plate, add 50 µL of cell lysate to each well.

-

Prepare the reaction mix by adding 10 µL of fresh DTT stock per 1 mL of 2X Reaction Buffer.

-

Add 50 µL of the reaction mix to each well.

-

Add 5 µL of the caspase-3 fluorogenic substrate to each well.

-

Incubate the plate at 37°C for 1-2 hours.

-

Read the fluorescence using a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm (for AFC) or 360 nm and 460 nm (for AMC).

Signaling Pathway Diagram

Caption: this compound-induced apoptosis signaling pathways.

IV. Endoplasmic Reticulum (ER) Stress Pathway

The endoplasmic reticulum (ER) is responsible for protein folding and modification. An accumulation of unfolded or misfolded proteins in the ER lumen leads to ER stress and activates the unfolded protein response (UPR). Prolonged or severe ER stress can trigger apoptosis. Tocotrienols have been shown to induce ER stress in cancer cells.

Molecular Mechanism of this compound-Induced ER Stress

Tocotrienols activate the three main branches of the UPR:

-

PERK Pathway: Tocotrienols can induce the phosphorylation of PERK, which in turn phosphorylates eIF2α. This leads to a general attenuation of protein translation but also promotes the translation of specific mRNAs, such as ATF4.

-

IRE1α Pathway: Tocotrienols can activate IRE1α, which possesses both kinase and RNase activity. Activated IRE1α can lead to the splicing of XBP1 mRNA and the activation of downstream stress-response pathways.

-

ATF6 Pathway: While less studied in the context of tocols, this pathway involves the translocation of ATF6 to the Golgi apparatus for cleavage and subsequent nuclear entry to activate the transcription of ER chaperones.

The activation of these pathways, particularly the PERK/eIF2α/ATF4 axis, can lead to the upregulation of the pro-apoptotic transcription factor CHOP.

Quantitative Data: this compound Effects on ER Stress

| This compound Isoform | Cell Line | Treatment Conditions | Effect on ER Stress | Reference |

| δ-Tocotrienol | DU145 and PC3 prostate cancer cells | 15 µg/mL for 1-24 hours | Increased levels of BiP, p-eIF2α, IRE1α, ATF4, and CHOP |

Signaling Pathway Diagram

Caption: this compound-induced ER stress and the unfolded protein response.

V. The PI3K/Akt Pathway: A Pro-Survival Signaling Cascade

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, growth, and proliferation. Its aberrant activation is a frequent event in many cancers, promoting resistance to apoptosis. Tocotrienols have been shown to inhibit the PI3K/Akt pathway.

Molecular Mechanism of this compound-Mediated PI3K/Akt Inhibition

The precise mechanisms by which tocotrienols inhibit the PI3K/Akt pathway are still under investigation, but it is thought to involve the modulation of upstream regulators of PI3K or direct effects on the kinase itself. By inhibiting Akt phosphorylation and activation, tocotrienols can suppress the downstream signaling that promotes cell survival and proliferation.

Quantitative Data: this compound Effects on PI3K/Akt Signaling

| This compound Isoform | Cell Line | Treatment Conditions | Effect on PI3K/Akt Signaling | Reference |

| β-Tocotrienol | MDA-MB-231 human breast cancer cells | 24 hours | Decreased expression of p-PI3K and p-GSK-3β |

Signaling Pathway Diagram

Caption: this compound-mediated inhibition of the PI3K/Akt signaling pathway.

VI. Conclusion

The evidence presented in this technical guide unequivocally demonstrates that tocols, particularly tocotrienols, are potent modulators of key cellular signaling pathways. Their ability to simultaneously target multiple nodes within these intricate networks, such as NF-κB, STAT3, apoptosis, ER stress, and PI3K/Akt, underscores their therapeutic potential in a range of diseases, most notably cancer and chronic inflammatory conditions. The quantitative data and detailed experimental protocols provided herein offer a solid foundation for researchers to further investigate the molecular mechanisms of this compound action and to design robust pre-clinical and clinical studies. As our understanding of the complex interplay between tocols and cellular signaling continues to expand, so too will the opportunities to harness these natural compounds for the development of novel and effective therapeutic strategies.

References

- 1. Vitamin E δ-tocotrienol inhibits TNF-α-stimulated NF-κB activation by up-regulation of anti-inflammatory A20 via modulation of sphingolipid including elevation of intracellular dihydroceramides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nuclear & Cytoplasmic Extract Prothis compound | Rockland [rockland.com]

- 3. abcam.com [abcam.com]

- 4. researchgate.net [researchgate.net]

The Tocol Story: An In-depth Guide to the Discovery and Scientific History of Vitamin E

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and history of tocol research, from the initial identification of a vital dietary factor to the current understanding of its diverse molecular functions. This document details the key scientific milestones, experimental methodologies, and the intricate signaling pathways governed by this essential class of lipid-soluble antioxidants.

A Century of Discovery: From "Factor X" to a Family of Eight

The journey of this compound research began in 1922 when Herbert Evans and Katherine Bishop at the University of California, Berkeley, identified a previously unknown dietary factor essential for reproduction in rats, which they termed "Factor X"[1][2]. The absence of this factor led to fetal resorption in pregnant rats[3][4]. By 1924, this essential nutrient was officially named vitamin E[5].

The first members of the vitamin E family, α-tocopherol and β-tocopherol, were isolated from wheat germ oil in 1936 by Herbert Evans and his team[2]. The chemical structure of α-tocopherol was elucidated in 1938 by Erhard Fernholz, and its synthesis was achieved shortly after by Paul Karrer[1][2][6]. This pivotal work confirmed the chroman ring structure as fundamental to its biological activity[2].

It wasn't until the 1960s that the second branch of the this compound family, the tocotrienols, was discovered[7][8]. Tocotrienols differ from tocopherols by the presence of three double bonds in their isoprenoid side chain[2]. The four homologues of both tocopherols and tocotrienols (alpha, beta, gamma, and delta) are distinguished by the number and position of methyl groups on the chromanol ring[9].

Table 1: Key Milestones in this compound Research

| Year | Event/Discovery | Key Scientists | Significance |

| 1922 | Discovery of "Factor X," an anti-sterility dietary factor[1][2][5][10] | Herbert Evans & Katherine Bishop | Initiated the field of vitamin E research by identifying an essential nutrient for reproduction. |

| 1924 | "Factor X" is named Vitamin E[5] | Barnett Sure | Formal naming of the newly discovered vitamin. |

| 1936 | Isolation of α- and β-tocopherol from wheat germ oil[2][5][10] | Herbert Evans and collaborators | First isolation of the active compounds of vitamin E. |

| 1938 | Elucidation of the chemical structure of α-tocopherol[1][6] | Erhard Fernholz | Determined the molecular structure, paving the way for synthesis. |

| 1938 | Chemical synthesis of α-tocopherol[2][6] | Paul Karrer | Enabled large-scale production for research and therapeutic use. |

| 1950s | Demonstration of Vitamin E's role in inhibiting lipid peroxidation[1][6] | Aloys Tappel | Established the primary antioxidant function of vitamin E. |

| 1964 | Discovery of tocotrienols[8][10] | Pennock and Whittle | Identified a second class of vitamin E compounds. |

| 1980s | Elucidation of the optimal structure of α-tocopherol for scavenging peroxyl radicals[1][6] | Graham Burton & Kathrin Ingold | Explained the high antioxidant activity of α-tocopherol. |

| 1991 | First description of non-antioxidant, cell-signaling functions of α-tocopherol[6] | Angelo Azzi's group | Revealed the role of vitamin E in regulating protein kinase C activity. |

The this compound Family: Structure, Function, and Biological Activity

The term "this compound" encompasses two main subgroups: tocopherols with a saturated phytyl tail and tocotrienols with an unsaturated isoprenoid tail. Within each subgroup are four vitamers—alpha (α), beta (β), gamma (γ), and delta (δ)—differentiated by the methylation pattern on their chromanol ring. While all tocols exhibit antioxidant properties, their biological activities and bioavailability vary significantly.

Table 2: Comparative Biological Activity and Antioxidant Capacity of this compound Isoforms

| This compound Isoform | Relative Biological Activity (%) (compared to α-tocopherol) | Relative Antioxidant Activity (in vitro) | Key Biological Functions |

| α-Tocopherol | 100 | High | Major lipid-soluble antioxidant, regulation of signaling pathways.[6] |

| β-Tocopherol | 40 | Moderate | Antioxidant. |

| γ-Tocopherol | 10 | High | Antioxidant, may have unique anti-inflammatory properties. |

| δ-Tocopherol | 1 | High | Potent antioxidant in vitro. |

| α-Tocotrienol | 30 | Very High | Neuroprotective, hypocholesterolemic, and anti-cancer effects.[5] |

| β-Tocotrienol | 5 | High | Antioxidant. |

| γ-Tocotrienol | Varies | Very High | Potent antioxidant, anti-inflammatory, and anti-proliferative activities. |

| δ-Tocotrienol | Varies | Highest | Strongest in vitro antioxidant and anti-cancer properties.[7] |

Note: Relative biological activity is primarily based on the prevention of fetal resorption in rats and is highly influenced by the affinity for α-tocopherol transfer protein (α-TTP)[3]. In vitro antioxidant activity can vary depending on the assay used.

Table 3: Bioavailability and Tissue Distribution of Tocopherols and Tocotrienols

| This compound Form | Absorption Efficiency | Plasma Transport | Key Tissue Deposition | Elimination Half-Life |

| Tocopherols | Moderate | Primarily in LDL and HDL[11] | All tissues, with higher levels in adipose tissue, liver, and muscle. | Long (days) |

| Tocotrienols | Low to Moderate (influenced by food)[12] | Rapidly cleared with chylomicrons[11] | Adipose tissue, liver, skin, and brain.[12] | Short (hours)[11] |

Key Experimental Protocols in this compound Research

The advancement of our understanding of tocols has been reliant on the development of robust experimental methodologies for their isolation, characterization, and functional analysis.

Isolation and Purification of Tocols from Natural Sources

A common method for the purification of tocopherols from vegetable oils involves flash chromatography.

Prothis compound: Flash Chromatography Purification of Tocopherols

-

Sample Preparation:

-

Dissolve a known weight of vegetable oil (e.g., 4g) in methylene chloride.

-

Add the dissolved oil to celite (e.g., 16g) in a round bottom flask to form a slurry.

-

Dry the slurry using a rotary evaporator to obtain a free-flowing powder, ensuring even distribution of the oil on the celite.[13]

-

-

Chromatography:

-

Load the celite-oil powder into a solid load cartridge.

-

Perform flash chromatography using a diol column.[13]

-

Elute with a gradient of solvents (e.g., hexane and ethyl acetate) to separate the tocols from the bulk oil matrix.

-

-

Fraction Collection and Analysis:

-

Monitor the eluent at 296 nm to detect the presence of tocopherols.[13]

-

Collect the fractions containing the tocopherols.

-

Dry the collected fractions under a vacuum.

-

Confirm the purity of the isolated tocopherols using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and UV-Vis spectroscopy.[13]

-

Assays for Measuring Antioxidant Activity

Several assays are employed to determine the antioxidant capacity of tocols, each with its own mechanism.

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This method measures the ability of an antioxidant to scavenge the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at a specific wavelength.

-

FRAP (Ferric Reducing Antioxidant Power) Assay: This assay is based on the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form in the presence of antioxidants. The formation of the ferrous complex results in a colored product, and the change in absorbance is measured.

-

ORAC (Oxygen Radical Absorbance Capacity) Assay: This assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator. The antioxidant capacity is quantified by the area under the fluorescence decay curve.

Prothis compound for Measuring this compound-Induced Gene Expression Changes via qPCR

Quantitative Polymerase Chain Reaction (qPCR) is a standard method to assess how tocols modulate the expression of specific genes.

Experimental Workflow: qPCR for Gene Expression Analysis

-

Cell Culture and Treatment:

-

Culture the desired cell line to a suitable confluency.

-

Treat the cells with the specific this compound isoform or a vehicle control for a predetermined time.

-

-

RNA Isolation:

-

Lyse the cells and extract total RNA using a suitable kit or a phenol-chloroform extraction method.[14]

-

Assess the quality and quantity of the extracted RNA.

-

-

cDNA Synthesis:

-

Reverse transcribe a specific amount of RNA (e.g., 1.5 µg) into complementary DNA (cDNA) using a reverse transcriptase enzyme.[14]

-

-

qPCR:

-

Prepare a reaction mixture containing the cDNA template, forward and reverse primers for the target gene and a reference (housekeeping) gene, and a fluorescent dye (e.g., SYBR Green).[15]

-

Perform the qPCR reaction in a real-time PCR instrument. The instrument will monitor the fluorescence intensity at each cycle.[15]

-

-

Data Analysis:

Tocols as Signaling Molecules: Beyond Antioxidant Activity

While the antioxidant properties of tocols are well-established, research has unveiled their significant roles in modulating cellular signaling pathways, thereby influencing a range of physiological processes.

Regulation of Protein Kinase C (PKC)

Alpha-tocopherol has been shown to be a potent inhibitor of Protein Kinase C (PKC) activity[17]. This inhibition is not related to its antioxidant function and appears to be specific to the alpha isoform[18]. The proposed mechanism involves the dephosphorylation of PKCα, potentially through the activation of protein phosphatase 2A[18].

Caption: Alpha-tocopherol mediated inhibition of Protein Kinase C alpha.

Modulation of the PI3K/Akt/mTOR Pathway

Tocopherols can also influence the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway, a critical regulator of cell growth, proliferation, and survival[19][20]. Studies have shown that tocopherol can inhibit this pathway, which may contribute to its anti-proliferative and pro-apoptotic effects in certain contexts[19].

Caption: Tocopherol's inhibitory effect on the PI3K/Akt/mTOR signaling pathway.

Conclusion and Future Directions

From its discovery as an essential factor for reproduction to its characterization as a potent antioxidant and a modulator of key cellular signaling pathways, the scientific journey of tocols has been remarkable. The distinct biological activities of the eight different this compound isoforms are now becoming increasingly apparent, suggesting that their individual and synergistic effects warrant further investigation. Future research should focus on elucidating the specific molecular targets of each this compound, their roles in various physiological and pathological conditions, and the potential for developing isoform-specific therapeutic interventions. The in-depth understanding of the experimental methodologies and signaling pathways outlined in this guide will be crucial for advancing this exciting field of research.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. The Historical Journey of Vitamin E: From Reproductive Factor to Modern Nutritional Debate - The Pharmacy Newsletter! [thepharmacynewsletter.com]

- 3. A history of vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A History of Vitamin E | Semantic Scholar [semanticscholar.org]

- 5. Tocotrienols: The Emerging Face of Natural Vitamin E - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Century of Vitamin E: Early Milestones and Future Directions in Animal Nutrition [mdpi.com]

- 7. wellnessextract.com [wellnessextract.com]

- 8. Tocotrienol - Wikipedia [en.wikipedia.org]

- 9. Vitamin E - Wikipedia [en.wikipedia.org]

- 10. Historical Development - TOCOTRIENOL Tocotrienol.org [tocotrienol.org]

- 11. Bioavailability Studies - TOCOTRIENOL Tocotrienol.org [tocotrienol.org]

- 12. Bioavailability - TOCOTRIENOL Tocotrienol.org [tocotrienol.org]

- 13. teledynelabs.com [teledynelabs.com]

- 14. pubcompare.ai [pubcompare.ai]

- 15. youtube.com [youtube.com]

- 16. m.youtube.com [m.youtube.com]

- 17. taylorfrancis.com [taylorfrancis.com]

- 18. α-Tocopherol specifically inactivates cellular protein kinase C α by changing its phosphorylation state [folia.unifr.ch]

- 19. Tocopherol attenuates the oxidative stress of BMSCs by inhibiting ferroptosis through the PI3k/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]

The Differential Biology of Tocol Isomers: A Technical Guide for Researchers

For correspondence: [AI Assistant Contact Information]

Abstract

Vitamin E is a collective term for a group of eight fat-soluble compounds, known as tocol isomers, which are essential for human health. These isomers are categorized into two subgroups: tocopherols and tocotrienols, each containing four distinct forms (alpha, beta, gamma, and delta). While alpha-tocopherol is the most well-known and abundant form of vitamin E in the body, emerging research reveals that other this compound isomers, particularly tocotrienols and gamma-tocopherol, possess unique and potent biological activities that are not shared by alpha-tocopherol. This in-depth technical guide provides a comprehensive overview of the distinct biological functions of this compound isomers, with a focus on their antioxidant, anti-inflammatory, and anti-proliferative properties. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the underlying molecular mechanisms, quantitative comparisons of isomer activity, and standardized experimental protocols for their evaluation.

Introduction: The this compound Isomer Family

The vitamin E family consists of eight isomers that share a chromanol ring structure, which is responsible for their antioxidant activity. The primary distinction between tocopherols and tocotrienols lies in their hydrocarbon tail: tocopherols have a saturated phytyl tail, whereas tocotrienols possess an unsaturated isoprenoid tail with three double bonds.[1] This structural difference significantly impacts their biological functions, including their mobility within cell membranes and their interactions with various enzymes and transcription factors.[2]

The four isomers within each subgroup (alpha, beta, gamma, and delta) are differentiated by the number and position of methyl groups on the chromanol ring. These subtle structural variations also contribute to their distinct biological potencies. While alpha-tocopherol has the highest in vivo activity due to the preferential binding of the alpha-tocopherol transfer protein (α-TTP), other isomers exhibit superior activities in various in vitro and in vivo models, suggesting their potential therapeutic relevance.

Comparative Biological Activities of this compound Isomers

The distinct biological functions of this compound isomers are most evident in their antioxidant, anti-inflammatory, and anti-proliferative capacities. This section provides a quantitative comparison of these activities.

Antioxidant Activity

This compound isomers are renowned for their ability to scavenge free radicals and protect cells from oxidative damage. However, their antioxidant potencies vary depending on the specific isomer and the experimental system used.

Table 1: Comparative Antioxidant Activities of this compound Isomers

| Isomer/Fraction | Assay | IC50 / Activity | Reference(s) |

| Tocotrienol-Rich Fraction (TRF) | DPPH Radical Scavenging | IC50: 22.1 ± 0.01 µg/mL | [3] |

| Alpha-Tocopherol | DPPH Radical Scavenging | IC50: 39.4 ± 0.2 µg/mL | [3] |

| Gamma-Tocotrienol | DPPH Radical Scavenging | More potent than alpha-tocopherol | [2] |